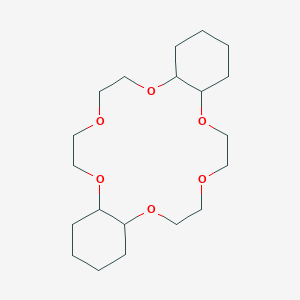

Dicyclohexano-18-crown-6

描述

Structure

3D Structure

属性

IUPAC Name |

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h17-20H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGKDYHZQOSNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)OCCOCCOC3CCCCC3OCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884870 | |

| Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, eicosahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Dicyclohexano-18-crown-6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13782 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16069-36-6 | |

| Record name | Dicyclohexano-18-crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16069-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexyl-18-crown-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016069366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclohexano-18-crown-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, eicosahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, eicosahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Dicyclohexano-18-crown-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dicyclohexano-18-crown-6 (DCH18C6), a crown ether with significant applications in selective ion complexation and separation. This document details the stereochemistry of the five primary diastereomers, their synthesis and separation, and their key physicochemical properties.

Introduction to this compound and its Isomerism

This compound is a macrocyclic polyether renowned for its ability to selectively bind cations, a property governed by the size of its central cavity and the stereochemical arrangement of the two cyclohexyl rings fused to the 18-crown-6 framework. The hydrogenation of dibenzo-18-crown-6 results in a mixture of these isomers, which can be separated through various techniques. The orientation of the cyclohexyl rings relative to the plane of the polyether ring gives rise to five principal diastereomers: cis-syn-cis, cis-anti-cis, trans-syn-trans, trans-anti-trans, and cis-trans. The cis or trans prefix refers to the configuration of the oxygen substituents on each cyclohexane ring, while syn or anti describes the relative orientation of the two cyclohexane rings with respect to the crown ether ring.

Physicochemical Properties of this compound Isomers

The distinct stereochemistry of each isomer influences its physical and chemical properties, including its complexation behavior with various metal ions. A summary of available quantitative data for the primary isomers is presented below.

| Property | cis-syn-cis (Isomer A) | cis-anti-cis (Isomer B) | trans-syn-trans | trans-anti-trans | Mixture of Isomers |

| Melting Point (°C) | 61-62.5 | 69-70 or 83-84 | - | - | 38-58, 46-50, 47-53 |

| Boiling Point (°C) | - | - | - | - | 181-183 (at reduced pressure) |

| Solubility | Slightly soluble in water; Soluble in chloroform and acetone | Slightly soluble in water; Soluble in chloroform and acetone | - | - | Slightly soluble in water (13 g/L at 26°C); Soluble in toluene |

| ¹H NMR (CDCl₃, δ ppm) | Multiplets at 0.9–2.2 (aliphatic CH) and 3.3–4.0 (OCH) | Multiplets at 0.9–2.2 (aliphatic CH) and 3.3–4.0 (OCH) | - | - | Multiplets at 0.9–2.2 (aliphatic CH) and 3.3–4.0 (OCH) |

| ¹³C NMR (CDCl₃, δ ppm) | - | - | - | - | - |

Cation Complexation

The selective binding of cations is a hallmark of this compound and is highly dependent on the isomer. The syn isomers generally form stronger complexes than the anti isomers. All isomers exhibit a notable selectivity for potassium ions.[1] The stability constants for complexes with sodium, potassium, and caesium chlorides in methanol are greater for the cis-anti-cis and cis-syn-cis isomers than for the di-trans isomers.[1]

Experimental Protocols

Synthesis of a Mixture of this compound Isomers

A common method for synthesizing a mixture of DCH18C6 isomers is the catalytic hydrogenation of dibenzo-18-crown-6.

Procedure:

-

A 1-liter stainless-steel autoclave is charged with 125 g (0.347 mole) of dibenzo-18-crown-6, 500 ml of redistilled n-butanol, and 12.5 g of 5% ruthenium-on-alumina catalyst.

-

The autoclave is sealed, flushed with nitrogen, and then filled with hydrogen.

-

The mixture is hydrogenated at 100°C under a hydrogen pressure of approximately 70 atm (1000 p.s.i.) until the theoretical amount of hydrogen (2.08 moles) is absorbed.

-

After cooling to room temperature, the autoclave is vented, and the reaction mixture is filtered to remove the catalyst.

-

The filtrate is concentrated using a rotary evaporator at 90–100°C. The residual crude product solidifies upon standing.

-

To remove hydroxylic impurities, the crude product (about 130 g) is dissolved in 400 ml of n-heptane and filtered through a 7-cm by 20-cm column of acid-washed alumina (80–100 mesh, activity I–II).

-

The column is eluted with additional n-heptane until the eluate no longer shows hydroxyl absorption in the IR spectrum.

-

The solvent is removed from the combined eluates with a rotary evaporator, yielding 75–89 g (58–69%) of a mixture of diastereoisomeric this compound polyethers.

Separation of cis-syn-cis and cis-anti-cis Isomers

The separation of the two cis isomers can be achieved by selective complexation with uranyl nitrate.

Procedure:

-

A mixture of the cis-syn-cis and cis-anti-cis isomers is dissolved in an organic solvent such as heptane.

-

Uranyl nitrate is added to the solution. The cis-anti-cis isomer selectively forms a complex with uranyl nitrate and precipitates out of the solution.

-

The precipitate is separated by filtration, leaving the cis-syn-cis isomer in the solution.

-

The pure cis-syn-cis isomer is recovered by evaporation of the solvent.

-

The cis-anti-cis isomer can be recovered from the precipitate by dissolving it in a mixture of chloroform and water, followed by separation of the organic phase and evaporation of the solvent.

Stereospecific Synthesis of trans-anti-trans and trans-syn-trans Isomers

The trans isomers can be synthesized stereospecifically from the diastereomeric (±)- and meso-2,2'-methylenedioxydicyclohexanols.

Procedure:

-

The diastereoisomeric acyclic methylene acetals are prepared from (±)-cyclohexane-trans-1,2-diol and formaldehyde.

-

The separated diastereomers are then reacted with sodium hydride and di(ethylene glycol) ditosylate in a mixture of dimethoxyethane and dimethyl sulfoxide to yield the respective cyclic acetals.

-

Acid-catalyzed hydrolysis of the acetal protecting group yields the desired trans-anti-trans and trans-syn-trans isomers of this compound.[1]

Visualizing Synthesis and Separation Workflows

To better illustrate the relationships and processes described, the following diagrams created using the DOT language are provided.

Caption: General synthesis pathway for this compound isomers.

Caption: Stereospecific synthesis of trans isomers of this compound.

References

An In-depth Technical Guide to the Cis-Syn-Cis Conformation of Dicyclohexano-18-crown-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis-syn-cis conformation of dicyclohexano-18-crown-6 (DCH18C6), a macrocyclic polyether of significant interest in supramolecular chemistry and various applications. This document details its synthesis, structural properties, complexation behavior with various cations, and its utility in specialized fields.

Introduction

This compound is a saturated derivative of the well-known crown ether 18-crown-6, featuring two cyclohexane rings fused to the polyether macrocycle. This structural modification gives rise to five possible stereoisomers: cis-syn-cis, cis-anti-cis, trans-syn-trans, trans-anti-trans, and cis-trans. Among these, the cis-syn-cis isomer is often the most thermodynamically stable and exhibits particularly strong and selective binding affinities for a range of cations.[1] This enhanced stability and binding capability are attributed to its pre-organized conformation, which minimizes the energetic penalty upon complexation.

This guide focuses specifically on the cis-syn-cis isomer, providing detailed experimental protocols, quantitative data, and logical workflows to aid researchers in its synthesis, characterization, and application.

Synthesis and Purification

The most common route to this compound is the catalytic hydrogenation of dibenzo-18-crown-6 (DB18C6).[2] The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions. To selectively obtain the cis-syn-cis isomer, specific protocols have been developed.

Experimental Protocol: Catalytic Hydrogenation of Dibenzo-18-crown-6

Objective: To synthesize a mixture of this compound isomers enriched in the cis-syn-cis conformation.

Materials:

-

Dibenzo-18-crown-6 (DB18C6)

-

Ruthenium on alumina (Ru/Al₂O₃) catalyst (5%)

-

n-butanol (anhydrous)

-

Hydrogen gas (high pressure)

-

Stainless-steel autoclave

Procedure:

-

Charge a high-pressure stainless-steel autoclave with DB18C6, a 5% Ru/Al₂O₃ catalyst (typically 10% by weight of DB18C6), and anhydrous n-butanol as the solvent.

-

Seal the autoclave and purge it with an inert gas, such as nitrogen, to remove any air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1000-1500 psi).

-

Heat the reaction mixture to a specific temperature (e.g., 100-120 °C) while stirring vigorously.

-

Maintain these conditions for a set period (e.g., 12-24 hours) or until hydrogen uptake ceases.

-

Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound as a mixture of isomers.

Experimental Protocol: Purification of the Cis-Syn-Cis Isomer

The separation of the cis-syn-cis isomer from the other isomers, primarily the cis-anti-cis isomer, is crucial for many applications. This can be achieved through selective crystallization or chromatography.

Objective: To isolate the pure cis-syn-cis isomer from a mixture of isomers.

Method 1: Selective Crystallization

-

Dissolve the crude mixture of this compound isomers in a suitable solvent system, such as n-heptane.

-

Slowly cool the solution to induce crystallization. The cis-syn-cis isomer, being more symmetrical, often crystallizes preferentially.

-

Filter the crystals and wash with a small amount of cold solvent.

-

Repeat the recrystallization process until the desired purity is achieved, as confirmed by techniques such as melting point determination or NMR spectroscopy.

Method 2: Column Chromatography

-

Prepare a chromatography column packed with a suitable stationary phase, such as alumina or silica gel.

-

Dissolve the crude isomer mixture in a minimal amount of a non-polar solvent (e.g., hexane).

-

Load the solution onto the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., a mixture of hexane and ether).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or another suitable method to identify the fractions containing the pure cis-syn-cis isomer.

-

Combine the pure fractions and evaporate the solvent to obtain the isolated cis-syn-cis isomer.

Structural and Spectroscopic Properties

The cis-syn-cis conformation endows this compound with a unique three-dimensional structure that is pre-organized for cation binding.

Crystallographic Data

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the different isomers of this compound. The symmetry of the cis-syn-cis isomer often leads to a simpler spectrum compared to the less symmetrical isomers.

Table 1: Representative NMR Data for this compound (Isomer Mixture)

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | 3.6 (br s) | Broad singlet |

| ¹³C | 70.8, 70.6, 28.5, 23.9 | Multiple signals |

Note: The provided data is for a mixture of isomers. The spectrum of the pure cis-syn-cis isomer would show a more defined set of signals corresponding to its specific symmetry.

Cation Complexation

A hallmark of the cis-syn-cis this compound is its ability to form stable complexes with a variety of cations. The stability of these complexes is influenced by factors such as the size of the cation relative to the crown ether's cavity, the charge of the cation, and the solvent system.

Binding Constants and Thermodynamic Parameters

The strength of the interaction between the crown ether and a cation is quantified by the binding constant (K). Thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) upon complexation provide further insight into the nature of the binding process.

Table 2: Complexation Data for this compound (Isomer Mixture) with Various Cations

| Cation | Solvent | log K | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Na⁺ | Acetonitrile | 4.32 | -36.8 | -44 |

| K⁺ | Acetonitrile | 5.02 | -44.3 | -52 |

| Rb⁺ | Acetonitrile | 4.50 | -38.5 | -55 |

| Cs⁺ | Acetonitrile | 3.99 | -32.2 | -54 |

| Mg²⁺ | Acetonitrile-Water | 4.36 | -24.88 | 68.30 |

| Ca²⁺ | Acetonitrile-Water | 4.46 | -25.45 | 42.92 |

| Sr²⁺ | Acetonitrile-Water | 4.51 | -25.73 | 31.57 |

| Ba²⁺ | Methanol-Water | 3.89 | - | - |

Note: This data is for a mixture of this compound isomers. The cis-syn-cis isomer is known to have a higher affinity for many of these cations. The thermodynamic data can vary with the specific experimental conditions.[3][4]

Experimental Protocol: Determination of Binding Constants by Conductometry

Objective: To determine the binding constant of cis-syn-cis this compound with a metal cation.

Materials:

-

Cis-syn-cis this compound

-

Metal salt (e.g., KCl)

-

Solvent (e.g., acetonitrile)

-

Conductivity meter and cell

-

Thermostated water bath

Procedure:

-

Prepare a stock solution of the metal salt of a known concentration in the chosen solvent.

-

Prepare a stock solution of the cis-syn-cis this compound in the same solvent.

-

Place a known volume of the metal salt solution in the conductivity cell and allow it to equilibrate to the desired temperature in the thermostated water bath.

-

Measure the initial conductivity of the solution.

-

Titrate the metal salt solution with the crown ether solution by adding small, known aliquots of the crown ether.

-

After each addition, allow the solution to equilibrate and record the conductivity.

-

Continue the titration until the change in conductivity upon addition of the crown ether becomes negligible.

-

Plot the molar conductivity as a function of the molar ratio of crown ether to metal ion.

-

Fit the data to a suitable binding model (e.g., 1:1 complexation) using non-linear regression analysis to calculate the binding constant (K).

Applications

The unique properties of cis-syn-cis this compound make it a valuable tool in various scientific and industrial applications.

Ion-Selective Electrodes

The high selectivity of this crown ether for certain cations allows for its use as an ionophore in ion-selective electrodes (ISEs).

Experimental Workflow: Fabrication of a PVC Membrane Ion-Selective Electrode

Phase Transfer Catalysis

Cis-syn-cis this compound can act as a phase transfer catalyst by encapsulating a cation and transporting it, along with its counter-anion, from an aqueous or solid phase into an organic phase where the reaction occurs.

Logical Relationship: Mechanism of Phase Transfer Catalysis

Drug Delivery

The ability of crown ethers to encapsulate and transport ions and small molecules has led to research into their potential use in drug delivery systems. The cis-syn-cis isomer of this compound could potentially be used to encapsulate drug molecules or to facilitate their transport across biological membranes. However, this application is still in the early stages of research and requires further investigation into biocompatibility and efficacy.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general relationship between the different isomers of this compound.

Diagram: Isomers of this compound

Conclusion

The cis-syn-cis conformation of this compound represents a molecule with significant potential for a wide range of applications, driven by its superior stability and cation binding capabilities. This guide has provided a detailed overview of its synthesis, characterization, and key applications, complete with experimental protocols and illustrative diagrams. Further research into its applications, particularly in the fields of drug delivery and advanced materials, is warranted and expected to yield exciting new developments.

References

An In-depth Technical Guide to the Trans-Syn-Trans Structure of Dicyclohexano-18-crown-6

This technical guide provides a comprehensive overview of the trans-syn-trans isomer of dicyclohexano-18-crown-6, a significant macrocyclic polyether in supramolecular chemistry and various applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, synthesis, cation binding properties, and experimental protocols.

Introduction

This compound (DCH18C6) is a cyclic polyether with the chemical formula C₂₀H₃₆O₆. It exists as five stereoisomers, each with distinct three-dimensional structures and, consequently, different properties and applications. The trans-syn-trans isomer is characterized by a planar and relatively rigid conformation, belonging to the C₂ₕ point group. This structural feature significantly influences its ability to form complexes with cations and to self-assemble into ordered supramolecular structures. Its applications are notable in phase-transfer catalysis, where it enhances reaction rates and yields by solubilizing salts in organic solvents, and in the pharmaceutical and agrochemical industries for improving the solubility and stability of active ingredients.[1]

Molecular Structure and Properties

The trans-syn-trans configuration of DCH18C6 results in a highly planar conformation of the crown ether ring. The two cyclohexane rings are substituted at equatorial positions, contributing to the overall symmetry and planarity of the molecule. This planarity is a key factor in its ability to form one-dimensional supramolecular columnar structures through bidirectional hydrogen bonding.[2]

Physical and Chemical Properties:

| Property | Value | Reference |

| IUPAC Name | (4aR,8aR,15aS,19aS)-Eicosahydrodibenzo[b,k][2][3][4][5][6][7]hexaoxacyclooctadecane | [8] |

| Molecular Formula | C₂₀H₃₆O₆ | [8] |

| Molecular Weight | 372.50 g/mol | [8] |

| Appearance | White crystalline solid | [8] |

| Melting Point | 46-50 °C (mixture of isomers) | [8] |

Quantitative Data: Cation Binding Affinities

The ability of crown ethers to selectively bind cations is one of their most important properties. The stability of these complexes is quantified by the stability constant (K) or its logarithm (log K). While extensive data for all isomers is not always available in a single source, the following table summarizes known stability constants for the trans-syn-trans isomer and provides a comparison with other isomers where available. In methanolic solutions, the cis isomers generally exhibit higher stability constants for alkali metal chlorides than the trans isomers. Within the trans isomers, the syn configuration (trans-syn-trans) forms stronger complexes than the anti configuration.[3]

| Cation | Isomer | Solvent | log K | Reference |

| K⁺ | trans-syn-trans (Isomer C) | Methanol | 4.08 | |

| K⁺ | cis-syn-cis (Isomer A) | Methanol | 5.88 | |

| K⁺ | cis-anti-cis (Isomer B) | Methanol | 5.33 | |

| K⁺ | trans-anti-trans (Isomer D) | Methanol | 3.10 | |

| K⁺ | cis-trans (Isomer E) | Methanol | 4.53 |

Experimental Protocols

Stereospecific Synthesis of trans-syn-trans-Dicyclohexano-18-crown-6

A stereospecific synthesis of the trans-syn-trans isomer can be achieved from meso-di-(trans-2-hydroxycyclohexyloxy)methane.[9] The general approach involves the reaction of the corresponding diol with a di(ethylene glycol) ditosylate in the presence of a base.

Materials:

-

meso-di-(trans-2-hydroxycyclohexyloxy)methane

-

Sodium hydride (NaH)

-

Di(ethylene glycol) ditosylate

-

Dimethoxyethane (DME)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

A solution of meso-di-(trans-2-hydroxycyclohexyloxy)methane in a 3:1 mixture of DME and DMSO is treated with sodium hydride.

-

To this solution, di(ethylene glycol) ditosylate is added.

-

The reaction mixture is stirred at an elevated temperature (e.g., 50-55 °C) for approximately 24 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product, which will also contain the trans-anti-trans isomer if the starting material was a racemic mixture of diols, is then purified by column chromatography.

Chromatographic Separation of trans-syn-trans and trans-anti-trans Isomers

The separation of the trans-syn-trans and trans-anti-trans isomers is crucial for obtaining the pure desired product. This is typically achieved by column chromatography on silica gel.

Materials:

-

Crude mixture of trans-dicyclohexano-18-crown-6 isomers

-

Silica gel (for column chromatography)

-

Appropriate eluent system (e.g., a gradient of methanol in dichloromethane)

Procedure:

-

A silica gel column is prepared using a suitable slurry packing method.

-

The crude mixture of isomers is dissolved in a minimal amount of the initial eluent and loaded onto the column.

-

The isomers are eluted using a gradient of increasing polarity. For example, a gradient of methanol in dichloromethane can be employed.

-

Fractions are collected and analyzed by a suitable method, such as thin-layer chromatography (TLC), to identify the fractions containing the pure isomers.

-

Fractions containing the pure trans-syn-trans isomer are combined, and the solvent is removed under reduced pressure to yield the purified product.

Characterization: ¹H and ¹³C NMR Spectroscopy

trans-syn-trans-dicyclohexeno-18-crown-6: [10]

-

¹H NMR (600 MHz, CDCl₃): δ 5.52 (t, J = 1.2 Hz, 4H), 3.83-3.87 (m, 4H), 3.64-3.76 (m, 12H), 3.57-3.59 (m, 4H), 2.48 (dd, J = 19.5, 3.7 Hz, 4H), 2.06 (ddd, J = 15.5, 5.3, 3.2 Hz, 4H).

-

¹³C NMR (151 MHz, CDCl₃): δ 124.43, 78.59, 71.07, 69.48, 31.34.

Upon hydrogenation to the saturated this compound, the signals corresponding to the double bonds (around 5.5 ppm in ¹H and 124.43 ppm in ¹³C) will disappear and be replaced by signals in the aliphatic region.

Visualizations of Key Processes

Phase-Transfer Catalysis Workflow

The trans-syn-trans isomer of this compound is an effective phase-transfer catalyst. It facilitates the transfer of an ionic reactant from an aqueous phase to an organic phase where the reaction with an organic substrate occurs. The general mechanism is depicted below.

Supramolecular Assembly via Hydrogen Bonding

The planar structure of trans-syn-trans-dicyclohexano-18-crown-6 allows for the formation of one-dimensional supramolecular columns through hydrogen bonding with suitable guest molecules, such as organic ammonium cations.[2]

Applications in Drug Development and Research

The unique properties of the trans-syn-trans isomer of this compound make it a valuable tool in several areas of research and development:

-

Drug Delivery: Its ability to encapsulate and solubilize certain molecules can be explored for enhancing the bioavailability of poorly soluble drugs.

-

Phase-Transfer Catalysis in Pharmaceutical Synthesis: It can be used to accelerate key steps in the synthesis of active pharmaceutical ingredients (APIs) by enabling reactions between immiscible reactants under milder conditions.[1]

-

Ion-Selective Sensors: The selective binding of specific cations can be harnessed to develop sensors for biological and environmental monitoring.

-

Supramolecular Chemistry: Its well-defined structure serves as a building block for the construction of complex molecular architectures and nanomachines.[2]

Conclusion

The trans-syn-trans isomer of this compound is a versatile molecule with a unique combination of structural rigidity, planarity, and cation-binding capabilities. This guide has provided an overview of its synthesis, properties, and applications, along with detailed experimental considerations. Further research into the full range of its cation binding affinities and exploration of its potential in novel applications will continue to expand its importance in the fields of chemistry, materials science, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. One-dimensional supramolecular columnar structure of trans-syn-trans -dicyclohexano[18]crown-6 and organic ammonium cations - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE00980H [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C20H36O6 | CID 85955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. HKU Scholars Hub: Stereospecific synthesis of the trans-anti-trans- and trans-syn-trans- isomers of dicyclohexyl-18-crown-6 [hub.hku.hk]

- 10. researchgate.net [researchgate.net]

Dicyclohexano-18-crown-6: A Comprehensive Technical Guide to the Mechanism of Metal Ion Complexation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexano-18-crown-6 (DCH18C6), a macrocyclic polyether, is a versatile ligand renowned for its ability to selectively form stable complexes with a variety of metal cations. This technical guide provides an in-depth analysis of the core mechanisms governing the complexation of metal ions by DCH18C6. It explores the intricate interplay of thermodynamics, kinetics, and structural factors that dictate the stability and selectivity of these host-guest interactions. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying processes to facilitate a deeper understanding and application of DCH18C6 in various scientific and industrial domains.

Introduction

Since their discovery by Charles J. Pedersen, crown ethers have emerged as a cornerstone of supramolecular chemistry, with this compound (DCH18C6) being a prominent member of this class.[1] Its unique three-dimensional structure, featuring a central hydrophilic cavity and a hydrophobic exterior, enables it to encapsulate specific metal ions, a process central to its function as a phase-transfer catalyst and an agent for enhancing the solubility of inorganic salts in organic solvents.[1][2] The applications of DCH18C6 are extensive, ranging from organic synthesis and analytical chemistry to its use as a chemical intermediate in the pharmaceutical and agrochemical industries.[1][3]

The complexation process is a sophisticated example of "host-guest" chemistry, where the crown ether (host) selectively binds a metal ion (guest).[2] This interaction is governed by a combination of factors, including the relative sizes of the cation and the crown ether's cavity, the nature of the solvent, and the specific stereoisomer of DCH18C6.[4] A thorough understanding of these factors is crucial for leveraging the full potential of DCH18C6 in various applications, including the development of novel drug delivery systems and selective ion sensors.

The Core Mechanism of Metal Ion Complexation

The formation of a complex between DCH18C6 and a metal ion in solution is a dynamic process that can be described by the multi-step Eigen-Winkler mechanism.[2] This mechanism involves the initial formation of a solvent-separated ion pair, followed by the displacement of solvent molecules and the eventual encapsulation of the metal ion within the crown ether's cavity.

The primary driving forces for this complexation are the electrostatic interactions between the positively charged metal ion and the lone pairs of electrons on the oxygen atoms of the polyether ring.[5] The stability of the resulting complex is a delicate balance between the enthalpy gained from these interactions and the entropy changes associated with the desolvation of both the cation and the ligand, as well as conformational changes in the crown ether.

The "Size-Fit" Concept

A fundamental principle governing the selectivity of crown ethers is the "size-fit" relationship, which posits that the most stable complex is formed when the ionic radius of the metal cation closely matches the size of the crown ether's cavity. The cavity diameter of 18-crown-6 derivatives is estimated to be between 2.6 and 3.2 Å. This size is particularly well-suited for the potassium ion (K⁺), which has an ionic radius of approximately 1.38 Å, leading to strong and selective binding.[6] However, it is important to note that while the size-fit concept provides a useful guideline, other factors such as cation charge density and solvent interactions can also significantly influence complex stability.[4]

Influence of Stereoisomers

This compound exists as five stereoisomers: cis-syn-cis, cis-anti-cis, trans-syn-trans, trans-anti-trans, and cis-trans.[5] These isomers exhibit different conformational flexibilities and cavity shapes, which in turn affect their complexation behavior.[7] For instance, in methanolic solutions, the cis,anti,cis- and cis,syn,cis- isomers have been shown to form more stable complexes with sodium, potassium, and caesium chlorides compared to the di-trans-isomers.[7] This highlights the critical role of stereochemistry in determining the binding affinity and selectivity of DCH18C6.

The Role of the Solvent

The solvent plays a crucial role in the complexation process by competing with the crown ether for the coordination of the metal ion.[2] In solvents with high solvating power (e.g., water), the metal ions are strongly solvated, which can hinder complex formation. Conversely, in less polar organic solvents, the desolvation energy is lower, favoring the formation of the crown ether-metal ion complex.[4] The composition of mixed solvent systems can also dramatically alter the stability and selectivity of complexation.[8] For example, the stability of DCH18C6 complexes with Mg²⁺, Ca²⁺, and Sr²⁺ increases with a higher proportion of acetonitrile in acetonitrile-water mixtures, which is attributed to the lower solvation capacity of acetonitrile.[4]

Quantitative Data on Metal Ion Complexation

The stability of a metal-crown ether complex is quantified by its formation constant (Kf) or stability constant. The thermodynamics of complexation are described by the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). The following tables summarize key quantitative data for the complexation of various metal ions with DCH18C6 in different solvent systems.

| Metal Ion | Solvent System (mol%) | Temperature (°C) | log Kf | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| Mg²⁺ | Acetonitrile-Water (70:30) | 25 | 4.36 | -24.88 | 68.30 | [4] |

| Mg²⁺ | Acetonitrile-Water (80:20) | 25 | 4.46 | -25.45 | 51.95 | [4] |

| Mg²⁺ | Acetonitrile-Water (90:10) | 25 | 4.51 | -25.73 | 46.89 | [4] |

| Ca²⁺ | Acetonitrile-Water (70:30) | 25 | 4.46 | -25.45 | 42.92 | [4] |

| Ca²⁺ | Acetonitrile-Water (80:20) | 25 | 4.68 | -26.70 | 38.05 | [4] |

| Ca²⁺ | Acetonitrile-Water (90:10) | 25 | 5.07 | -28.93 | -101.10 | [4] |

| Sr²⁺ | Acetonitrile-Water (70:30) | 25 | 4.51 | -25.73 | 31.57 | [4] |

| Sr²⁺ | Acetonitrile-Water (80:20) | 25 | 4.81 | -27.45 | -41.48 | [4] |

| Sr²⁺ | Acetonitrile-Water (90:10) | 25 | 5.35 | -30.53 | -165.64 | [4] |

Table 1: Thermodynamic data for the complexation of alkaline earth metal ions with DCH18C6 in acetonitrile-water binary mixtures.

| Isomer | Metal Ion | Solvent | log Kf | Reference |

| cis,anti,cis | Na⁺ | Methanol | > di-trans | [7] |

| cis,syn,cis | Na⁺ | Methanol | > di-trans | [7] |

| cis,anti,cis | K⁺ | Methanol | > di-trans | [7] |

| cis,syn,cis | K⁺ | Methanol | > di-trans | [7] |

| cis,anti,cis | Cs⁺ | Methanol | > di-trans | [7] |

| cis,syn,cis | Cs⁺ | Methanol | > di-trans | [7] |

Table 2: Comparison of stability constants for different DCH18C6 isomers with alkali metal ions in methanol.

Experimental Protocols

A variety of physicochemical techniques are employed to study the complexation of metal ions by crown ethers. The choice of method depends on the specific parameters being investigated (e.g., stability constants, thermodynamic parameters, or complex structure).

Conductometry

Conductometry is a widely used method for determining the stability constants of crown ether-metal ion complexes in solution.[9]

-

Principle: The formation of a complex between a cation and a neutral crown ether leads to a change in the molar conductivity of the solution. This is because the mobility of the complexed cation is different from that of the free, solvated cation.

-

Methodology:

-

A solution of the metal salt of known concentration is placed in a thermostated conductivity cell.

-

A solution of the crown ether is incrementally added to the cell using a microburet.

-

The conductance of the solution is measured after each addition and equilibration.

-

The molar conductance is plotted against the molar ratio of ligand to metal.

-

The stability constant (Kf) is determined by fitting the experimental data to a theoretical model using a non-linear least-squares procedure.[10]

-

-

Instrumentation: A high-precision conductometer and a dip-type conductivity cell with a known cell constant are required. The temperature of the solution must be precisely controlled using a thermostated water bath.[4]

Calorimetry

Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters (ΔH° and Kf) of binding interactions.

-

Principle: ITC measures the heat released or absorbed during the binding event.

-

Methodology:

-

The metal ion solution is placed in the sample cell of the calorimeter.

-

The crown ether solution is loaded into the injection syringe.

-

Small aliquots of the crown ether solution are injected into the sample cell.

-

The heat change associated with each injection is measured.

-

The data are plotted as heat change per injection versus the molar ratio of ligand to metal.

-

The binding isotherm is then fitted to a suitable binding model to determine Kf, ΔH°, and the stoichiometry of the interaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structure of the complex in solution and can also be used to determine stability constants.

-

Principle: The chemical shifts of the protons or other NMR-active nuclei in the crown ether change upon complexation with a metal ion.

-

Methodology:

-

¹H or ¹³C NMR spectra of the free crown ether are recorded.

-

The metal salt is incrementally added to the NMR tube containing the crown ether solution.

-

NMR spectra are recorded after each addition.

-

The changes in chemical shifts are monitored as a function of the metal ion concentration.

-

The stability constant can be calculated by analyzing the chemical shift changes, assuming a fast exchange between the free and complexed ligand on the NMR timescale.

-

Visualizing the Mechanism and Workflows

Graphical representations are essential for understanding the complex processes involved in metal ion complexation. The following diagrams, created using the DOT language, illustrate the key mechanisms and experimental workflows.

Caption: The Eigen-Winkler mechanism for metal ion complexation by a crown ether.

Caption: Experimental workflow for conductometric titration to determine stability constants.

Caption: Key factors influencing the stability of metal-crown ether complexes.

Conclusion

The complexation of metal ions by this compound is a multifaceted process governed by a delicate interplay of thermodynamic and kinetic factors. The "size-fit" concept provides a foundational understanding of selectivity, but a comprehensive picture requires consideration of the specific stereoisomer of DCH18C6, the nature of the solvent, and the experimental conditions. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and professionals to design and interpret experiments involving DCH18C6. The continued exploration of these host-guest systems holds significant promise for advancements in areas such as targeted drug delivery, ion-selective sensing, and green chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 3. openpr.com [openpr.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Molecular dynamics and free energy calculations of this compound diastereoisomers with Sm2+, Eu2+, Dy2+, Yb2+, Cf2+ and three halide salts in THF and acetonitrile using the AMOEBA force field - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crown Ether Complexation [thecatalyst.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ris.utwente.nl [ris.utwente.nl]

- 10. sid.ir [sid.ir]

Host-Guest Chemistry of Dicyclohexano-18-crown-6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexano-18-crown-6 (DCH18C6) is a macrocyclic polyether that has garnered significant attention in the field of supramolecular chemistry. Its unique three-dimensional structure, characterized by a central hydrophilic cavity and a hydrophobic exterior, allows it to selectively bind a variety of guest molecules, particularly cations. This ability to form stable host-guest complexes has led to its application in diverse areas, including ion separation, phase transfer catalysis, and the development of ion-selective electrodes. The presence of two cyclohexyl groups attached to the 18-crown-6 ring introduces stereoisomerism, which significantly influences the complexation behavior and selectivity of the host molecule. This guide provides a comprehensive overview of the host-guest chemistry of DCH18C6, focusing on its binding affinities, thermodynamic properties, and the experimental methodologies used for its characterization.

Isomers of this compound

The hydrogenation of dibenzo-18-crown-6 results in a mixture of stereoisomers of DCH18C6. The orientation of the cyclohexyl rings relative to the plane of the polyether ring gives rise to five possible isomers: cis-syn-cis, cis-anti-cis, trans-syn-trans, trans-anti-trans, and cis-trans. The cis and trans descriptors refer to the configuration of the oxygen atoms on the cyclohexane rings, while syn and anti describe the relative positions of the two cyclohexyl rings with respect to the crown ether ring. The stereochemistry of these isomers plays a crucial role in their complexation ability, with the cis isomers generally exhibiting higher binding affinities for metal cations than the trans isomers.[1] The selective synthesis and separation of these isomers are critical for their application in specific host-guest systems.[2][3][4][5][6][7]

Quantitative Data on Host-Guest Complexation

The stability of the complexes formed between DCH18C6 and various guest molecules is quantified by the association constant (Ka) or its logarithm (log K). The thermodynamic parameters of complexation, including the change in enthalpy (ΔH°) and entropy (ΔS°), provide insights into the nature of the binding forces. These values are highly dependent on the specific isomer of DCH18C6, the guest ion, and the solvent system used.

Complexation with Metal Cations

DCH18C6 is well-known for its ability to selectively bind alkali and alkaline earth metal cations. The selectivity is primarily governed by the "size-fit" concept, where the cation that best fits the cavity of the crown ether forms the most stable complex.

Table 1: Stability Constants (log K) for the 1:1 Complexation of DCH18C6 Isomers with Metal Cations

| Guest Cation | Isomer | Solvent | Temperature (°C) | log K | Reference |

| Na+ | cis,anti,cis | Methanol | 25 | 3.68 | [1] |

| Na+ | cis,syn,cis | Methanol | 25 | 4.08 | [1] |

| Na+ | Mixture | Acetonitrile | 25 | 4.36 | [8] |

| K+ | cis,anti,cis | Methanol | 25 | 5.38 | [1] |

| K+ | cis,syn,cis | Methanol | 25 | 6.01 | [1] |

| K+ | Mixture | Acetonitrile | 25 | 5.89 | [8] |

| K+ | Mixture | Water | 25 | 2.02 | [8] |

| Rb+ | Mixture | Acetonitrile | 25 | 5.31 | [8] |

| Cs+ | cis,anti,cis | Methanol | 25 | 4.60 | [1] |

| Cs+ | cis,syn,cis | Methanol | 25 | 4.90 | [1] |

| Cs+ | Mixture | Acetonitrile | 25 | 4.88 | [8] |

| Mg2+ | Mixture | Acetonitrile-Water (90:10) | 25 | 4.51 | [9] |

| Ca2+ | Mixture | Acetonitrile-Water (90:10) | 25 | 5.07 | [9] |

| Sr2+ | Mixture | Acetonitrile-Water (90:10) | 25 | 5.35 | [9] |

| Ba2+ | Mixture | Methanol-Water (90:10) | 25 | 5.93 | [10] |

Table 2: Thermodynamic Parameters for the 1:1 Complexation of DCH18C6 (Isomer Mixture) with Metal Cations in Acetonitrile at 25°C

| Guest Cation | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| Na+ | 4.36 | -24.9 | -47.3 | -75 | [8] |

| K+ | 5.89 | -33.6 | -60.2 | -89 | [8] |

| Rb+ | 5.31 | -30.3 | -55.2 | -84 | [8] |

| Cs+ | 4.88 | -27.9 | -51.9 | -81 | [8] |

Complexation with Organic Guest Molecules

While less extensively studied than metal ion complexation, DCH18C6 also forms complexes with various organic guest molecules, particularly those containing ammonium or other positively charged functionalities. The binding is primarily driven by hydrogen bonding between the guest and the ether oxygen atoms of the crown.

Further quantitative data for a broader range of organic guests is an active area of research.

Experimental Protocols

The characterization of host-guest complexes of DCH18C6 involves a variety of analytical techniques. Below are detailed methodologies for some of the key experiments.

Conductometric Titration

This technique is used to determine the stability constants of complexes formed between DCH18C6 and ionic guests in solution.[9][10][11][12]

-

Principle: The formation of a host-guest complex alters the mobility of the ions in solution, leading to a change in the molar conductivity. By titrating a solution of the guest salt with a solution of DCH18C6 and monitoring the conductivity, the stoichiometry and stability constant of the complex can be determined.

-

Materials and Equipment:

-

Conductivity meter with a dip-type conductivity cell

-

Thermostated water bath

-

Microburette

-

Volumetric flasks and pipettes

-

DCH18C6 (specific isomer or mixture)

-

Guest salt (e.g., KCl, NaCl)

-

High-purity solvent (e.g., acetonitrile, methanol, deionized water)

-

-

Procedure:

-

Prepare a stock solution of the guest salt of a known concentration (e.g., 1 x 10-4 M) in the chosen solvent.

-

Prepare a stock solution of DCH18C6 of a significantly higher concentration (e.g., 2 x 10-2 M) in the same solvent.

-

Calibrate the conductivity cell using standard KCl solutions.

-

Place a known volume of the guest salt solution into the thermostated titration vessel and allow it to reach thermal equilibrium.

-

Measure the initial conductivity of the guest salt solution.

-

Add small, precise aliquots of the DCH18C6 solution to the guest solution using the microburette.

-

After each addition, stir the solution to ensure homogeneity and allow it to equilibrate before measuring the conductivity.

-

Continue the titration until the molar ratio of DCH18C6 to the guest ion is approximately 2:1 or until the conductivity reaches a plateau.

-

-

Data Analysis:

-

Correct the measured conductivity values for the change in volume during the titration.

-

Plot the molar conductivity (Λ) as a function of the molar ratio of host to guest ([L]/[M]).

-

Fit the resulting titration curve to a suitable binding model (typically 1:1) using non-linear regression analysis to calculate the stability constant (K) and the molar conductivity of the complex (Λcomplex).

-

Nuclear Magnetic Resonance (NMR) Titration

NMR spectroscopy is a powerful tool for studying host-guest interactions in solution, providing information on the binding stoichiometry, association constants, and the structure of the complex.[13][14][15][16]

-

Principle: Upon complexation, the chemical environment of the protons (or other NMR-active nuclei) of both the host and guest molecules changes, resulting in shifts in their corresponding NMR signals. The magnitude of these chemical shift changes is dependent on the concentration of the complex, which allows for the determination of the binding constant.

-

Materials and Equipment:

-

High-resolution NMR spectrometer

-

NMR tubes

-

High-precision microsyringe or micropipettes

-

DCH18C6

-

Guest molecule

-

Deuterated solvent (e.g., CDCl3, CD3CN, D2O)

-

-

Procedure:

-

Prepare a stock solution of the host (DCH18C6) of a known concentration in the deuterated solvent.

-

Prepare a stock solution of the guest at a much higher concentration (typically 20-50 times that of the host) in the same solvent, also containing the same concentration of the host to avoid dilution effects.

-

Transfer a precise volume of the host solution to an NMR tube and acquire a reference 1H NMR spectrum.

-

Add a small, precise aliquot of the guest stock solution to the NMR tube.

-

Thoroughly mix the solution and acquire another 1H NMR spectrum.

-

Repeat the addition of the guest solution and spectral acquisition for a series of points, typically 10-15, covering a range of host-to-guest molar ratios.

-

-

Data Analysis:

-

Identify one or more proton signals of the host or guest that show significant chemical shift changes upon titration.

-

Plot the change in chemical shift (Δδ) versus the total concentration of the guest.

-

Fit the titration data to a suitable binding isotherm (e.g., 1:1, 1:2) using non-linear regression software to determine the association constant (Ka) and the chemical shift change at saturation (Δδmax).

-

Isothermal Titration Calorimetry (ITC)

ITC is a direct and label-free method for determining the thermodynamic parameters of binding interactions, including the binding constant (Ka), enthalpy change (ΔH°), and stoichiometry (n).[17][18][19][20][21]

-

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (guest) is titrated into a solution of the macromolecule (host) in the calorimeter cell. The resulting heat changes are measured and used to determine the thermodynamic profile of the interaction.

-

Materials and Equipment:

-

Isothermal titration calorimeter

-

Syringe for titration

-

Sample and reference cells

-

DCH18C6

-

Guest molecule

-

Buffer or solvent

-

-

Procedure:

-

Prepare solutions of the host (DCH18C6) and guest in the same buffer or solvent to minimize heat of dilution effects. The concentrations should be chosen based on the expected binding affinity.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter.

-

Load the host solution into the sample cell and the guest solution into the titration syringe.

-

Place the sample cell and a reference cell (containing only buffer/solvent) into the calorimeter and allow the system to reach thermal equilibrium.

-

Perform a series of small, sequential injections of the guest solution into the host solution.

-

The heat change associated with each injection is measured as a peak in the raw data.

-

-

Data Analysis:

-

Integrate the area under each peak to determine the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of guest to host.

-

Fit the resulting binding isotherm to a suitable binding model to obtain the binding constant (Ka), enthalpy of binding (ΔH°), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the equation: ΔG° = -RTlnKa = ΔH° - TΔS°.

-

Single-Crystal X-ray Diffraction

This technique provides definitive information about the three-dimensional structure of the host-guest complex in the solid state, including bond lengths, bond angles, and conformational details.

-

Principle: When a well-ordered crystal of the host-guest complex is irradiated with X-rays, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of atoms in the crystal lattice. Analysis of this diffraction pattern allows for the determination of the electron density map and, subsequently, the atomic structure of the complex.

-

Materials and Equipment:

-

Single-crystal X-ray diffractometer

-

Microscope

-

Crystallization vials or plates

-

DCH18C6

-

Guest molecule

-

Suitable solvents for crystallization

-

-

Procedure:

-

Grow single crystals of the DCH18C6-guest complex. This is often the most challenging step and may require screening various crystallization conditions (e.g., solvent systems, temperature, concentration, crystallization method).

-

Select a suitable single crystal and mount it on the goniometer head of the diffractometer.

-

Collect the X-ray diffraction data by rotating the crystal in the X-ray beam.

-

-

Data Analysis:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, high-resolution structure of the host-guest complex.

-

Factors Influencing Complex Stability

The stability of DCH18C6 host-guest complexes is influenced by several interconnected factors. Understanding these factors is crucial for designing and tuning the selectivity of DCH18C6 for specific applications.

-

Host Stereochemistry: As shown in Table 1, the different isomers of DCH18C6 exhibit significantly different binding affinities. The cis isomers are generally more pre-organized for cation binding and form more stable complexes than the more rigid trans isomers.[1]

-

Guest Size and Charge: The "size-fit" relationship is a primary determinant of complex stability. For instance, the cavity of 18-crown-6 ethers is ideally sized for the potassium ion (K+), leading to high stability constants for K+ complexes. The charge density of the guest ion also plays a role, with higher charge density generally leading to stronger electrostatic interactions.

-

Solvent: The solvent has a profound effect on complex stability. In polar, strongly solvating solvents like water, the guest ions are well-solvated, which competes with the complexation by the crown ether, resulting in lower stability constants. In less polar, non-coordinating solvents like acetonitrile, the desolvation penalty is lower, leading to more stable complexes.[8][9]

-

Counter Anion: The nature of the counter anion associated with a cationic guest can influence the stability of the complex, particularly in low-polarity solvents where ion pairing is more significant.

Conclusion

This compound is a versatile and highly selective host molecule with a rich host-guest chemistry. The stability and selectivity of its complexes are governed by a delicate interplay of factors including the stereochemistry of the host, the size and charge of the guest, and the nature of the solvent. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and scientists working in supramolecular chemistry, materials science, and drug development, enabling the rational design and application of DCH18C6-based systems. Further exploration into the complexation of a wider range of organic and biologically relevant guest molecules will undoubtedly continue to expand the utility of this remarkable macrocycle.

References

- 1. Molecular dynamics and free energy calculations of this compound diastereoisomers with Sm2+, Eu2+, Dy2+, Yb2+, Cf2+ and three halide salts in THF and acetonitrile using the AMOEBA force field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis of novel dicyclohexeno-crown ethers with strategically incorporated double bonds for further functionalization | Semantic Scholar [semanticscholar.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6 - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. ris.utwente.nl [ris.utwente.nl]

- 12. chemijournal.com [chemijournal.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 18. Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 20. tainstruments.com [tainstruments.com]

- 21. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

Thermodynamic Properties of Dicyclohexano-18-crown-6 Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of dicyclohexano-18-crown-6 (DCH18C6) complexes. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the fundamental principles of host-guest chemistry and the potential applications of these macrocyclic compounds. This document details the key thermodynamic parameters governing the formation of DCH18C6 complexes, outlines the experimental protocols for their determination, and illustrates relevant mechanisms and workflows through detailed diagrams.

Introduction to this compound and its Complexes

This compound (DCH18C6) is a macrocyclic polyether with a high affinity and selectivity for various cations. Its unique three-dimensional structure, featuring a hydrophobic exterior and a hydrophilic cavity lined with oxygen atoms, allows it to encapsulate specific ions, forming stable host-guest complexes. The stability and selectivity of these complexes are governed by a delicate interplay of thermodynamic factors, including enthalpy and entropy changes, which are highly dependent on the nature of the cation, the solvent system, and the specific isomer of DCH18C6. Understanding these thermodynamic properties is crucial for a wide range of applications, from ion separation and sensing to the development of novel drug delivery systems.

Thermodynamic Data of DCH18C6 Complexes

The formation of a complex between a cation (M⁺) and DCH18C6 (L) can be represented by the equilibrium:

M⁺ + L ⇌ ML⁺

The stability of the resulting complex is quantified by the association constant (Kₐ) or its logarithm (log K). The thermodynamic parameters of complexation—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—are related by the following equation:

ΔG° = -RT ln(Kₐ) = ΔH° - TΔS°

where R is the ideal gas constant and T is the temperature in Kelvin. These parameters provide insight into the driving forces of the complexation reaction. A negative ΔG° indicates a spontaneous process. A negative ΔH° suggests that the complex formation is enthalpically driven, typically due to favorable electrostatic interactions between the cation and the oxygen atoms of the crown ether. A positive ΔS° indicates an entropically driven process, which can be attributed to the release of solvent molecules from the solvation shells of the cation and the ligand upon complexation.

The following tables summarize the thermodynamic data for the complexation of various cations with DCH18C6 in different solvents.

Table 1: Thermodynamic Parameters for DCH18C6 Complexes with Alkali Metal Ions

| Cation | Solvent | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| Na⁺ | Acetonitrile | 4.38 | -25.0 | -35.1 | -10.1 |

| K⁺ | Acetonitrile | 6.01 | -34.3 | -58.6 | -24.3 |

| Rb⁺ | Acetonitrile | 5.46 | -31.2 | -54.8 | -23.6 |

| Cs⁺ | Acetonitrile | 4.88 | -27.9 | -50.2 | -22.3 |

| K⁺ | Methanol | 5.86 | -33.4 | -56.5 | -23.1 |

| K⁺ | Water | 2.02 | -11.5 | -18.8 | -7.3 |

Table 2: Thermodynamic Parameters for DCH18C6 Complexes with Alkaline Earth Metal Ions

| Cation | Solvent | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| Mg²⁺ | Acetonitrile-Water (90:10 mol%) | 4.51 | -25.7 | -11.8 | 13.9 |

| Ca²⁺ | Acetonitrile-Water (90:10 mol%) | 5.07 | -28.9 | -59.1 | -30.2 |

| Sr²⁺ | Acetonitrile-Water (90:10 mol%) | 5.35 | -30.5 | -79.9 | -49.4 |

| Ba²⁺ | Methanol-Water (100% MeOH) | >5 | - | -30.5 | - |

Table 3: Thermodynamic Parameters for DCH18C6 Complexes with Other Metal Ions

| Cation | Solvent | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| Tl⁺ | Acetonitrile | 5.92 | -33.8 | -52.7 | -18.9 |

| Pb²⁺ | Methanol | 4.20 | -24.0 | - | - |

| La³⁺ | Acetonitrile-Nitromethane | - | - | - | - |

Experimental Protocols

The determination of thermodynamic parameters for DCH18C6 complexation relies on precise experimental techniques. The two most common methods are Isothermal Titration Calorimetry (ITC) and Conductometric Titration.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (Kₐ), enthalpy change (ΔH°), and stoichiometry (n) in a single experiment.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the metal salt (e.g., 1-10 mM) in the desired solvent. The solvent must be of high purity and degassed to avoid bubble formation.

-

Prepare a solution of DCH18C6 (e.g., 0.1-0.5 mM) in the same solvent. The concentration of the ligand in the cell should be such that the c-value (c = Kₐ * [Ligand]) is between 10 and 1000 for optimal data fitting.

-

Ensure that the pH of both solutions is identical, especially in aqueous or mixed-solvent systems, to minimize heats of mixing.

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells of the ITC instrument with the experimental solvent.

-

Fill the reference cell with the solvent.

-

Carefully load the DCH18C6 solution into the sample cell, avoiding the introduction of air bubbles.

-

Load the metal salt solution into the titration syringe.

-

-

Titration Experiment:

-

Set the experimental temperature and allow the system to equilibrate.

-

Perform a series of small, sequential injections (e.g., 2-10 µL) of the metal salt solution into the sample cell containing the DCH18C6 solution.

-

The instrument records the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data, a series of heat-flow peaks, is integrated to obtain the heat change per injection.

-

These values are then plotted against the molar ratio of the metal to the crown ether.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software to extract the thermodynamic parameters (Kₐ, ΔH°, and n).

-

The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated using the equations mentioned previously.

-

Conductometric Titration

Conductometric titration is a sensitive method for determining the stability constant of complex formation in solution. It is based on the change in the molar conductivity of the solution as the free, solvated metal ions are replaced by the larger, less mobile complexed ions.

Methodology:

-

Solution Preparation:

-

Prepare a dilute solution of the metal salt (e.g., 1 x 10⁻⁴ M) in the chosen solvent.

-

Prepare a more concentrated solution of DCH18C6 (e.g., 1 x 10⁻² M) in the same solvent. Using a more concentrated titrant minimizes dilution effects.

-

-

Experimental Setup:

-

Place a known volume of the metal salt solution in a thermostated conductivity cell.

-

Immerse the conductivity probe into the solution and allow the temperature to equilibrate.

-

-

Titration Procedure:

-

Measure the initial conductance of the metal salt solution.

-

Add small, precise aliquots of the DCH18C6 solution to the metal salt solution with continuous stirring.

-

After each addition, allow the solution to equilibrate and record the conductance.

-

Continue the titration until the molar ratio of DCH18C6 to the metal ion is approximately 2:1 or 3:1.

-

-

Data Analysis:

-

Correct the measured conductance values for any volume changes during the titration.

-

Plot the molar conductivity of the solution as a function of the molar ratio of DCH18C6 to the metal ion.

-

The resulting titration curve will show a change in slope, and the data can be fitted to a model for 1:1 complex formation using a non-linear least-squares analysis to determine the stability constant (Kₐ).

-

By performing the titration at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of complexation can be determined from a van't Hoff plot (ln Kₐ vs. 1/T).

-

Visualizations of Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the application of DCH18C6 complexes.

Caption: Ion transport mechanism facilitated by DCH18C6 across a cell membrane.

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Caption: Conceptual model for DCH18C6-mediated drug delivery.

Conclusion

The thermodynamic properties of this compound complexes are fundamental to their function and application. This guide has provided a summary of key thermodynamic data, detailed experimental protocols for their determination, and visual representations of their role in ion transport and potential drug delivery systems. A thorough understanding of the enthalpy and entropy contributions to complex formation allows for the rational design of DCH18C6-based systems with tailored selectivity and stability for specific cations. This knowledge is invaluable for advancing research in areas ranging from analytical chemistry and separation science to the development of innovative therapeutic and diagnostic agents. The methodologies and data presented herein serve as a foundational resource for scientists and researchers aiming to harness the unique properties of these fascinating macrocyclic molecules.

Spectroscopic Analysis of Dicyclohexano-18-crown-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of Dicyclohexano-18-crown-6 (DCH18C6). It includes detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows to support research and development activities involving this versatile macrocyclic polyether.

Introduction

This compound is a significant phase-transfer catalyst and complexing agent known for its ability to solubilize alkali metal salts in non-polar solvents.[1] Its utility in organic synthesis, pharmaceutical applications, and as an agrochemical and dyestuff intermediate necessitates robust and reliable analytical methods for its characterization and quality control. This guide focuses on the primary spectroscopic techniques employed for the structural elucidation and purity assessment of DCH18C6: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of this compound, including the differentiation of its various stereoisomers.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment of the hydrogen atoms in the molecule. For a mixture of DCH18C6 isomers, the spectrum typically shows broad multiplets for the aliphatic and ether protons.

Table 1: ¹H NMR Spectroscopic Data for this compound (Isomer Mixture)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |

| 0.9 - 2.2 | Multiplet | 16H | Aliphatic CH | [2] |

| 3.3 - 4.0 | Multiplet | 20H | OCH and OCH ₂ | [2] |

Note: The shape of the multiplet in the 3.3-4.0 ppm region can vary depending on the isomeric composition, with the multiplet being considerably broader for isomer A (cis-syn-cis) than for isomer B (cis-anti-cis).[2]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify functional groups.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Reference |

| ~25 | Aliphatic C H₂ | General Knowledge |

| ~30 | Aliphatic C H₂ | General Knowledge |

| ~70 | OC H₂ | General Knowledge |

| ~80 | OC H | General Knowledge |

Note: Specific chemical shifts can vary slightly depending on the solvent and the specific mixture of isomers.

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of the DCH18C6 sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR for optimal resolution.[3]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum to singlets for each unique carbon.[3] A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

NMR Analysis Workflow

References

Molecular Modeling of Dicyclohexano-18-crown-6 Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexano-18-crown-6 (DCH18C6) is a macrocyclic polyether with significant potential across various scientific domains, including selective ion separation, drug delivery, and phase-transfer catalysis.[1][2][3][4][5] Its ability to form stable complexes with a variety of cations is central to these applications. The conformational flexibility endowed by its cyclohexyl groups, in contrast to the rigidity of its precursor dibenzo-18-crown-6 (DB18C6), allows for a more effective encapsulation of guest ions.[2] This guide provides an in-depth technical overview of the molecular modeling of DCH18C6 interactions, focusing on computational and experimental methodologies, and presenting key quantitative data for a comprehensive understanding.

DCH18C6 exists as several diastereoisomers, with the cis-syn-cis and cis-anti-cis isomers being the most commonly studied.[1][6] The specific stereochemistry of the isomer significantly influences its binding affinity and selectivity for different cations.[1] Molecular modeling, through both computational simulations and experimental validation, is crucial for elucidating the intricate host-guest chemistry of DCH18C6 and for designing novel applications.

Computational Modeling Approaches

Molecular dynamics (MD) simulations and free energy calculations are powerful tools for investigating the interactions of DCH18C6 with various cations at an atomic level. These methods provide insights into complex stability, conformational changes, and the role of the solvent environment.

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of DCH18C6 and its complexes over time. A common workflow for such simulations is outlined below.

A key component of accurate MD simulations is the choice of a force field. For highly charged systems like cation-crown ether complexes, polarizable force fields such as AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) are often employed.[1][7] These force fields explicitly account for induced dipoles, providing a more accurate description of electrostatic interactions. Parameterization for specific ions and solvent molecules not present in the standard force field is a critical preliminary step.[1][8]

Experimental Protocol: Molecular Dynamics Simulation

A typical MD simulation protocol for a DCH18C6-cation complex involves the following steps[1]:

-